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molecular formula C10H14ClNO2 B8356857 5,6-diethylnicotinic acid hydrochloride

5,6-diethylnicotinic acid hydrochloride

Cat. No. B8356857
M. Wt: 215.67 g/mol
InChI Key: WUHYRETXJKFCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 5,6-diethyl-nicotinic acid tert-butyl ester (860 mg, 3.65 mmol) in 6 N aq. HCl (15 mL) is stirred at 65° C. for 3 h before the solvent is evaporated. The residue is dried under HV to give 5,6-diethyl-nicotinic acid hydrochloride (923 mg) as an oil; LC-MS: tR=0.50 min, [M+1]+=180.05.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([CH2:13][CH3:14])[C:10]([CH2:15][CH3:16])=[N:9][CH:8]=1)(C)(C)C.[ClH:18]>>[ClH:18].[CH2:13]([C:11]1[C:10]([CH2:15][CH3:16])=[N:9][CH:8]=[C:7]([CH:12]=1)[C:6]([OH:17])=[O:5])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)CC)CC)=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C=1C(=NC=C(C(=O)O)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 923 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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